molecular formula C19H19NO3 B6411133 6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% CAS No. 1261917-58-1

6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%

Cat. No. B6411133
CAS RN: 1261917-58-1
M. Wt: 309.4 g/mol
InChI Key: LRYIVDVZVJZVQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid, or 6-MPCA, is an organic compound with a molecular weight of 320.38 g/mol. It is a derivative of benzoic acid and is found in a variety of natural products, including some plants and fungi. 6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas.

Scientific Research Applications

6-MPCA has been studied extensively in recent years due to its potential applications in various scientific research areas. It has been used as a substrate in enzyme-linked immunosorbent assays (ELISAs) to measure the levels of various biomarkers, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been used in studies of the pharmacological properties of various drugs, such as the anti-inflammatory drug celecoxib. In addition, 6-MPCA has been used in studies of the effects of various environmental pollutants on the human body, such as the effects of air pollution on the lungs.

Mechanism of Action

The exact mechanism of action of 6-MPCA is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are hormones that are involved in a variety of physiological processes, such as inflammation, pain, and fever. By blocking the activity of COX-2, 6-MPCA is thought to reduce the production of prostaglandins, which in turn can reduce the symptoms of inflammation and pain.
Biochemical and Physiological Effects
6-MPCA has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation and pain, as well as reduce the levels of various biomarkers, such as IL-6 and TNF-α. It has also been shown to reduce the levels of various pro-inflammatory cytokines, such as interferon-gamma (IFN-γ). In addition, 6-MPCA has been shown to reduce the levels of various pro-inflammatory enzymes, such as cyclooxygenase-2 (COX-2).

Advantages and Limitations for Lab Experiments

The use of 6-MPCA in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, it is relatively non-toxic and has a low potential for side effects. However, it is important to note that 6-MPCA is not approved for use in humans, so any experiments involving its use should be conducted with caution.

Future Directions

There are a variety of potential future directions for the use of 6-MPCA in scientific research. For example, it could be used to study the effects of various environmental pollutants on the human body, or it could be used to study the pharmacological properties of various drugs. In addition, it could be used to study the effects of various drugs on the production of prostaglandins and other hormones. Finally, it could be used to study the effects of various chemicals on the production of various cytokines and other molecules involved in inflammation and pain.

Synthesis Methods

6-MPCA can be synthesized through a variety of methods. The most common method is the reaction of p-toluenesulfonyl chloride with 2-aminophenol, followed by the reaction of the resulting intermediate with 3-pyrrolidinopropiophenone. This method has been reported to yield 6-MPCA in yields of up to 95%. Another method of synthesis is the reaction of 3-pyrrolidinopropiophenone with 2-chlorobenzoyl chloride, followed by the reaction of the resulting intermediate with 2-aminophenol. This method has been reported to yield 6-MPCA in yields of up to 70%.

properties

IUPAC Name

2-methyl-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-13-6-4-9-16(17(13)19(22)23)14-7-5-8-15(12-14)18(21)20-10-2-3-11-20/h4-9,12H,2-3,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYIVDVZVJZVQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=CC=C2)C(=O)N3CCCC3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692088
Record name 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

CAS RN

1261917-58-1
Record name 3-Methyl-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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